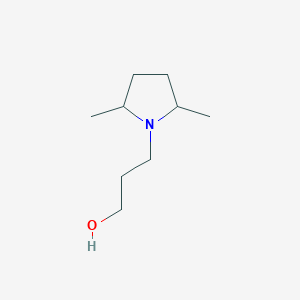![molecular formula C11H18O B160753 (1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one CAS No. 137143-75-0](/img/structure/B160753.png)
(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one, also known as menthone, is a naturally occurring terpene found in various essential oils such as peppermint, eucalyptus, and pennyroyal. It has been widely used in the food, fragrance, and pharmaceutical industries due to its unique aroma and flavor. In recent years, menthone has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of (1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Menthone has also been shown to activate the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is involved in the sensation of cold and pain.
Efectos Bioquímicos Y Fisiológicos
Menthone has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Menthone has also been shown to have antimicrobial activity against various bacteria and fungi. In addition, it has been shown to have insecticidal properties against various pests.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Menthone has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other compounds. It also has a unique aroma and flavor, making it easy to detect in experiments. However, (1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on (1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one. One area of interest is its potential use as an anti-cancer agent. Studies have shown that (1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one has anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer. Another area of interest is its potential use as an insecticide in agriculture. Menthone has been shown to have insecticidal properties against various pests, but more research is needed to determine its effectiveness and safety in agricultural settings. Finally, more research is needed to fully understand the mechanism of action of (1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one and its potential therapeutic applications.
Métodos De Síntesis
Menthone can be synthesized through the oxidation of menthol, which is obtained from the essential oils of mint plants. The oxidation process can be carried out using various oxidizing agents such as chromic acid, potassium permanganate, or hydrogen peroxide. The yield and purity of the synthesized (1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one depend on the reaction conditions and the choice of oxidizing agent.
Aplicaciones Científicas De Investigación
Menthone has been studied for its potential therapeutic properties in various scientific fields. In the pharmaceutical industry, it has been investigated as an anti-inflammatory, analgesic, and anti-cancer agent. Menthone has also been shown to have antimicrobial and insecticidal properties, making it a potential candidate for use in the agricultural industry.
Propiedades
Número CAS |
137143-75-0 |
|---|---|
Nombre del producto |
(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one |
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
(1R,6S)-6-propan-2-ylbicyclo[4.2.0]octan-2-one |
InChI |
InChI=1S/C11H18O/c1-8(2)11-6-3-4-10(12)9(11)5-7-11/h8-9H,3-7H2,1-2H3/t9-,11-/m0/s1 |
Clave InChI |
UPTVLASMUHEWDH-ONGXEEELSA-N |
SMILES isomérico |
CC(C)[C@@]12CCCC(=O)[C@@H]1CC2 |
SMILES |
CC(C)C12CCCC(=O)C1CC2 |
SMILES canónico |
CC(C)C12CCCC(=O)C1CC2 |
Sinónimos |
Bicyclo[4.2.0]octan-2-one, 6-(1-methylethyl)-, (1R,6S)-rel- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



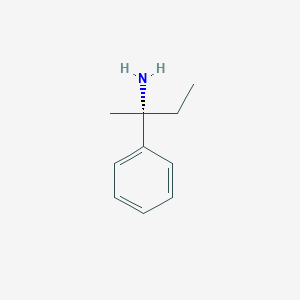
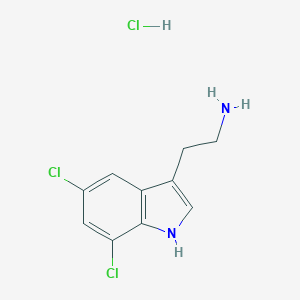
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid](/img/structure/B160679.png)
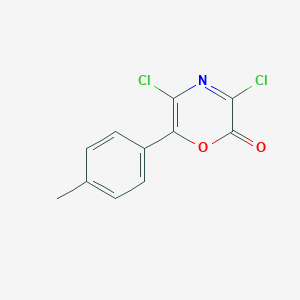
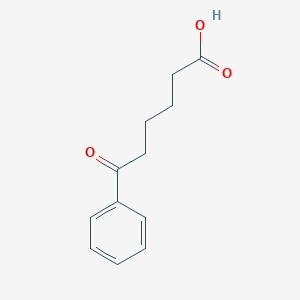
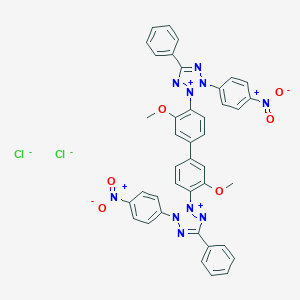
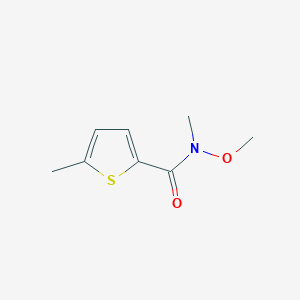
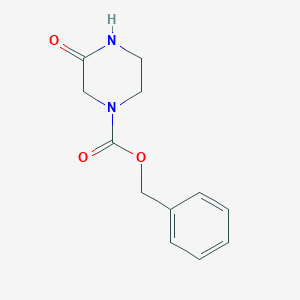
![3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol](/img/structure/B160690.png)
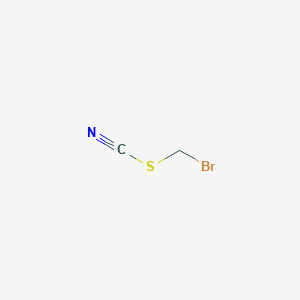
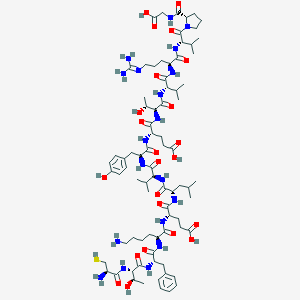
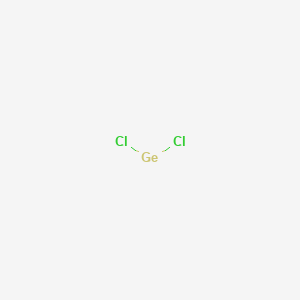
![Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-](/img/structure/B160703.png)
